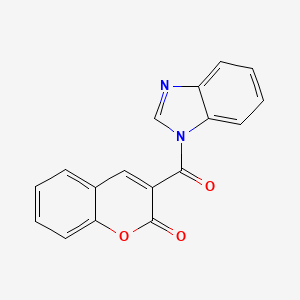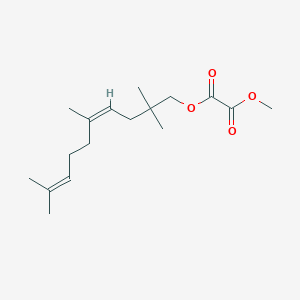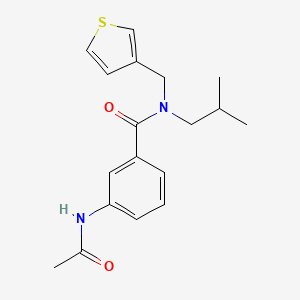![molecular formula C25H31N3O3 B3870317 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B3870317.png)
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone
Vue d'ensemble
Description
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone is a synthetic compound that belongs to the class of piperazinone derivatives. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone is not fully understood. However, it is believed to act on multiple targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, it has been demonstrated to have neuroprotective effects, including reducing oxidative stress and inhibiting neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone in lab experiments include its potential therapeutic applications in various diseases, its ability to act on multiple targets, and its demonstrated efficacy in preclinical studies. However, the limitations include its low solubility in water, which can affect its bioavailability, and its relatively low yield in the synthesis method, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone. These include further studies on its mechanism of action, optimization of the synthesis method to improve yield and bioavailability, and exploration of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, the development of novel analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds for therapeutic use.
Applications De Recherche Scientifique
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, it has been demonstrated to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(3-phenoxyphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c29-24(27-14-6-1-2-7-15-27)18-23-25(30)26-13-16-28(23)19-20-9-8-12-22(17-20)31-21-10-4-3-5-11-21/h3-5,8-12,17,23H,1-2,6-7,13-16,18-19H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUBZYVKJNNTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3870244.png)

![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B3870264.png)
![[1-(2,5-dimethoxyphenyl)ethyl]formamide](/img/structure/B3870267.png)
![3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]propanamide](/img/structure/B3870276.png)


![2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidin-1-yl)-2-oxo-1-(2-thienyl)ethanone](/img/structure/B3870300.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B3870306.png)
![N-(4-{2-oxo-2-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethoxy}phenyl)propanamide](/img/structure/B3870309.png)
![3-[1-(3-fluorobenzyl)-2-piperidinyl]pyridine](/img/structure/B3870327.png)
![3-[1-(3,7-dimethyl-2,6-octadien-1-yl)-2-piperidinyl]pyridine](/img/structure/B3870333.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-2-piperidinyl]pyridine](/img/structure/B3870346.png)